pan-KRAS-IN-9

KRAS G12D pancreatic cancer antiproliferative assay

pan‑KRAS‑IN‑9 (Compound is a pan‑KRAS inhibitor that targets multiple oncogenic KRAS mutations, including G12D and G12V. In cellular proliferation assays, pan‑KRAS‑IN‑9 exhibits sub‑nanomolar potency against KRAS G12D‑mutant AsPC‑1 cells (IC₅₀ = 0.24 nM) and KRAS G12V‑mutant SW480 cells (IC₅₀ = 0.30 nM).

Molecular Formula C48H62N8O5S
Molecular Weight 863.1 g/mol
Cat. No. B12385920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepan-KRAS-IN-9
Molecular FormulaC48H62N8O5S
Molecular Weight863.1 g/mol
Structural Identifiers
SMILESCCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCN(CC7)C)C(C)OC)(C)C)NC(=O)C8C(C8C)C
InChIInChI=1S/C48H62N8O5S/c1-9-55-40-15-14-33-23-34(40)36(44(55)35-22-32(26-49-43(35)31(4)60-8)12-10-16-54-20-18-53(7)19-21-54)25-48(5,6)28-61-47(59)37-13-11-17-56(52-37)46(58)38(24-41-50-39(33)27-62-41)51-45(57)42-29(2)30(42)3/h14-15,22-23,26-27,29-31,37-38,42,52H,9,11,13,16-21,24-25,28H2,1-8H3,(H,51,57)/t29-,30+,31-,37-,38-,42?/m0/s1
InChIKeyXSBAHLJSFDWPEL-SEAFSABXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

pan-KRAS-IN-9: A Sub‑Nanomolar Pan‑KRAS Inhibitor for G12D and G12V Mutant‑Driven Cancer Research


pan‑KRAS‑IN‑9 (Compound 52) is a pan‑KRAS inhibitor that targets multiple oncogenic KRAS mutations, including G12D and G12V . In cellular proliferation assays, pan‑KRAS‑IN‑9 exhibits sub‑nanomolar potency against KRAS G12D‑mutant AsPC‑1 cells (IC₅₀ = 0.24 nM) and KRAS G12V‑mutant SW480 cells (IC₅₀ = 0.30 nM) . The compound is disclosed in patent US20250034169 as part of a series of tetracyclic derivatives acting as K‑Ras GTPase inhibitors [1].

Pan-KRAS inhibitor targeting G12D and G12V mutant pathways
Reported sub-nanomolar cellular potency in patent data
Cellular proliferation assay context for KRAS-driven models

Why KRAS Inhibitors Cannot Be Interchanged: Mutation‑Specific Profiles and Potency Variances


KRAS inhibitors differ fundamentally in mutation selectivity, binding mode, and cellular potency. Covalent G12C‑selective agents (e.g., sotorasib, adagrasib) are inactive against G12D and G12V mutants [1], while pan‑KRAS inhibitors exhibit varying degrees of activity across mutants [2]. Even among pan‑KRAS inhibitors, cellular IC₅₀ values can differ by more than two orders of magnitude [2], making direct substitution scientifically invalid and experimentally risky. The quantitative evidence below demonstrates precisely where pan‑KRAS‑IN‑9 differs from its closest analogs.

Mutation selectivity G12C-selective inhibitors (e.g., sotorasib) are inactive against G12D/G12V mutants; direct substitution is invalid.
Potency mismatch Pan-KRAS inhibitor IC₅₀ values can differ by >100-fold; cellular potency context may not transfer directly.
Binding profile Mutation-specific binding modes require compound-by-compound evaluation for each KRAS mutant model.

pan-KRAS-IN-9 Quantitative Differentiation Evidence Against Closest Analogs


Cellular Potency Against KRAS G12D Mutant Cells: pan‑KRAS‑IN‑9 vs. Pan KRas‑IN‑1 and BI‑2865

pan‑KRAS‑IN‑9 inhibits proliferation of AsPC‑1 (KRAS G12D) cells with an IC₅₀ of 0.24 nM . This represents a 37‑fold improvement in potency compared to Pan KRas‑IN‑1 (IC₅₀ = 9 nM in AsPC‑1) [1] and a 583‑fold improvement compared to BI‑2865 (mean IC₅₀ = 140 nM in G12D‑expressing BaF3 cells) .

G12D Cell IC₅₀
Reported context
pan-KRAS-IN-9 IC₅₀ = 0.24 nM Pan KRas-IN-1 IC₅₀ = 9 nM BI-2865 IC₅₀ = 140 nM
Supports G12D mutant pathway inhibition assay context
Cross-study comparable; AsPC‑1 cell line
KRAS G12D pancreatic cancer antiproliferative assay

Cellular Potency Against KRAS G12V Mutant Cells: pan‑KRAS‑IN‑9 vs. Pan KRas‑IN‑1 and BI‑2865

pan‑KRAS‑IN‑9 inhibits proliferation of SW480 (KRAS G12V) cells with an IC₅₀ of 0.30 nM . In contrast, Pan KRas‑IN‑1 exhibits an IC₅₀ of 29 nM in NCI‑H727 (G12V) cells [1], and BI‑2865 shows a mean IC₅₀ of 140 nM in G12V‑expressing BaF3 cells .

G12V Potency Comparison
Reported context
pan-KRAS-IN-9 IC₅₀ = 0.30 nM Pan KRas-IN-1 IC₅₀ = 29 nM BI-2865 IC₅₀ = 140 nM
Consistent sub-nM potency across G12D and G12V models
Cross-study; SW480 vs NCI-H727/BaF3 cells
KRAS G12V colorectal cancer antiproliferative assay

Biochemical Binding Affinity for KRAS G12D: pan‑KRAS‑IN‑9 vs. Pan KRas‑IN‑1

In a KRAS:CRAF protein‑protein interaction (PPI) assay, pan‑KRAS‑IN‑9 exhibits an IC₅₀ of 7.70 nM against KRAS G12D [1]. Pan KRas‑IN‑1 is reported to bind KRAS G12D with an IC₅₀ of <2 nM [2]. While Pan KRas‑IN‑1 shows slightly higher biochemical binding affinity under the reported conditions, pan‑KRAS‑IN‑9 demonstrates markedly superior cellular potency (0.24 nM vs. 9 nM), suggesting favorable cellular permeability or target engagement efficiency.

Biochemical vs Cellular
Context-dependent
Biochemical PPI IC₅₀ = 7.70 nM Cellular IC₅₀ = 0.24 nM (G12D)
Biochemical affinity may not predict cellular activity
Pan KRas-IN-1 shows >3.85-fold lower biochemical IC₅₀ but weaker cellular
KRAS G12D PPI assay binding affinity

Pan‑KRAS Activity Profile vs. Mutation‑Selective G12C Inhibitors

pan‑KRAS‑IN‑9 is active against both KRAS G12D (IC₅₀ = 0.24 nM) and KRAS G12V (IC₅₀ = 0.30 nM) mutants . In contrast, covalent KRAS G12C‑selective inhibitors such as sotorasib (AMG510) and adagrasib are designed to target the cysteine residue present only in the G12C mutant; these agents exhibit no meaningful activity against G12D or G12V mutant cells [1]. pan‑KRAS‑IN‑9 thus provides a broader mutation coverage relevant to pancreatic and colorectal cancers, where G12D and G12V predominate.

G12C Inhibitor Class
Class-level
pan-KRAS-IN-9 covers G12D/G12V; G12C inhibitors inactive
G12C-selective agents are inappropriate for G12D/G12V models
Class-level inference; no direct head-to-head data
pan-KRAS G12C inhibitor mutation selectivity

Optimal Research and Procurement Scenarios for pan‑KRAS‑IN‑9


KRAS G12D‑Driven Pancreatic Cancer Model Studies

Given its sub‑nanomolar potency against AsPC‑1 (G12D) cells (IC₅₀ = 0.24 nM), pan‑KRAS‑IN‑9 is optimally suited for in vitro studies of KRAS G12D‑mutant pancreatic cancer . Its potency advantage over Pan KRas‑IN‑1 (IC₅₀ = 9 nM) and BI‑2865 (IC₅₀ = 140 nM) reduces the compound concentration required to achieve target inhibition, minimizing solvent‑related artifacts and off‑target effects [1].

KRAS G12V‑Driven Colorectal Cancer Model Studies

pan‑KRAS‑IN‑9 demonstrates robust activity against SW480 (G12V) colorectal cancer cells (IC₅₀ = 0.30 nM), outperforming Pan KRas‑IN‑1 (IC₅₀ = 29 nM) and BI‑2865 (IC₅₀ = 140 nM) by approximately 100‑fold and 470‑fold, respectively [1]. This potency profile makes pan‑KRAS‑IN‑9 a preferred tool for investigating KRAS G12V signaling in colorectal cancer models.

Comparative Pharmacology of Pan‑KRAS Inhibitors

The availability of biochemical binding data (IC₅₀ = 7.70 nM in KRAS:CRAF PPI assay) alongside cellular potency data (0.24–0.30 nM) enables researchers to evaluate target engagement and cellular permeability in a single compound . pan‑KRAS‑IN‑9 can serve as a benchmark for assessing the cellular translation efficiency of pan‑KRAS inhibitors.

Studies of Acquired Resistance to G12C‑Selective Inhibitors

Resistance to covalent G12C inhibitors can arise through secondary KRAS mutations or activation of parallel signaling pathways [1]. pan‑KRAS‑IN‑9, with activity against both G12D and G12V mutants, provides a tool to model and study mechanisms of resistance that involve non‑G12C KRAS mutations [1].

Application
Selection Property
Validation Focus
G12D-driven pancreatic cancer model studies
G12D pathway inhibition context
Cell proliferation assay endpoint review
G12V-driven colorectal cancer model studies
G12V pathway inhibition context
Cell proliferation assay endpoint review
Pan-KRAS target engagement and permeability studies
Cellular-to-biochemical potency ratio
Target engagement and cell permeability assessment
Non-G12C resistance mechanism studies
Broad mutation coverage (G12D/G12V)
Resistance pathway modeling endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for pan-KRAS-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.